molecular formula C10H6BrNO3 B1612344 5-Bromo-8-hydroxyquinoline-7-carboxylic acid CAS No. 205040-59-1

5-Bromo-8-hydroxyquinoline-7-carboxylic acid

Cat. No. B1612344
M. Wt: 268.06 g/mol
InChI Key: DJIAZMRXYMCZDT-UHFFFAOYSA-N
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Description

5-Bromo-8-hydroxyquinoline-7-carboxylic acid features a double-ring structure, combining a benzene ring with a pyridine moiety. Its molecular formula is C₉H₇NBrO . This compound has gained attention due to its versatile applications in industrial and synthetic organic chemistry.


Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been employed . Notably, 5,7-dibromo-8-hydroxyquinoline can be synthesized via reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .


Molecular Structure Analysis

The compound’s structure consists of a quinoline ring with a carboxylic acid group at position 7 and a bromine atom at position 5. The hydroxyl group is attached to position 8 .

Future Directions

: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review : Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines

properties

IUPAC Name

5-bromo-8-hydroxyquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-4-6(10(14)15)9(13)8-5(7)2-1-3-12-8/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIAZMRXYMCZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561394
Record name 5-Bromo-8-hydroxyquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-hydroxyquinoline-7-carboxylic acid

CAS RN

205040-59-1
Record name 5-Bromo-8-hydroxyquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Hydroxyquinoline-7-carboxylic acid (1.00 g) is suspended in 25 mL acetic acid. To this is added bromine (0.845 g) dropwise. The mixture is heated to reflux for 1 h, then poured into cold water. The resulting solid is collected, washed with water and dried to yield 1.43 g of the title product as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.845 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Bromine (819.8 mg, 5.13 mmol) was added dropwise to a suspension of 8-hydroxyquinolin-7-carboxylic acid (970 mg, 5.13 mmol) in glacial acetic acid (24 mL). The reaction mixture was refluxed for 1 h, allowed to cool to 50° C. and poured onto ice water. The yellow solid formed was filtered on a Buckner funnel, washed with H2O and dried under vacuum, affording the title compound (1.20 g, 4.51 mmol) as a light brown solid that was used in the next step without any further purification.
Quantity
819.8 mg
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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